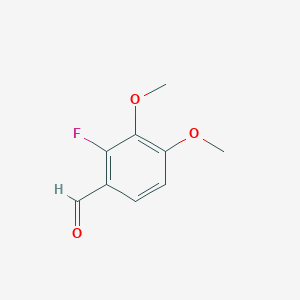

2-Fluoro-3,4-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBUQQVUWKHCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345310 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37686-68-3 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-3,4-dimethoxybenzaldehyde chemical properties

An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an aromatic aldehyde featuring a fluorine atom and two methoxy groups on the benzene ring. These substitutions significantly influence the molecule's electronic properties and reactivity.

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₃ | [1][2][3] |

| Molecular Weight | 184.16 - 184.17 g/mol | [1][2][3][4] |

| CAS Number | 37686-68-3 | [3][5] |

| MDL Number | MFCD03411462 | [2][3] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 54.5-55.5 °C | [5] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [5] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | 97% | [3] |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2][5]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[6][7] Use only in a well-ventilated area or under a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Wash hands thoroughly after handling.[7][8]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of bioactive molecules and fine chemicals.[2]

-

Aldehyde Group Reactivity: The aldehyde functional group is a key site for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and reductive aminations.

-

Influence of Substituents: The fluorine and methoxy substituents modulate the electronic and steric properties of the molecule. The electronegative fluorine atom acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde.[9] The methoxy groups are electron-donating by resonance, which can affect the sites of electrophilic aromatic substitution.[9] This specific substitution pattern is often sought to enhance drug potency and metabolic stability in pharmaceutical development.[2]

-

Applications: It serves as a key building block in the synthesis of pharmaceuticals, especially those targeting the central nervous system.[2] The presence of fluorine is known to enhance the biological activity of many compounds, making it a valuable component in the development of new therapeutic agents and agrochemicals.[4]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is described in the literature, a general workflow can be inferred from related syntheses of substituted benzaldehydes.[10] The synthesis often involves the formylation of a corresponding substituted benzene ring.

Representative Synthesis Workflow

A potential synthetic route could involve the formylation of 3-fluoroveratrole. A previous report outlines a synthesis for 3-fluoroveratrole and mentions its use in obtaining this compound, aiming to avoid hazardous reagents like those used in chloromethylation.[10]

The general workflow for synthesis, purification, and analysis is depicted below.

Caption: General workflow for synthesis and analysis.

Role in Synthetic Pathways

As an intermediate, this compound is a starting point for the construction of more complex molecular architectures. The aldehyde can be transformed into a variety of other functional groups or used to build larger carbon skeletons.

Caption: Synthetic utility of the target compound.

Spectral Data

Structural elucidation and confirmation are typically performed using standard spectroscopic methods. While specific spectra for this compound are not provided in the search results, the expected signals can be predicted.

-

¹H NMR: Protons of the aldehyde group (CHO), methoxy groups (OCH₃), and the aromatic ring would be visible. The aldehyde proton would appear as a singlet at a characteristic downfield shift (around 9-10 ppm). Methoxy protons would be sharp singlets around 3-4 ppm. The aromatic protons would show splitting patterns influenced by both the fluorine and other substituents.

-

¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbon (highly deshielded, >180 ppm), aromatic carbons (with C-F coupling), and methoxy carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹) and C-O stretches for the methoxy groups.

Safety and Toxicology

A specific Safety Data Sheet (SDS) for this compound was not found. However, data from structurally similar compounds like 2-fluoro-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde can provide guidance on potential hazards.

-

Hazard Classification (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[6][7][8] May also cause respiratory irritation.[6][7]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[8]

-

Skin Contact: Wash off with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7][8]

-

In all cases of exposure, seek medical attention if symptoms persist.[7][8]

-

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound [myskinrecipes.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluoro-3,4-dimethoxy-benzaldehyde CAS#: 37686-68-3 [amp.chemicalbook.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde

CAS Number: 37686-68-3

This technical guide provides a comprehensive overview of 2-Fluoro-3,4-dimethoxybenzaldehyde, a key aromatic aldehyde utilized as a building block in the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is a substituted benzaldehyde derivative with a fluorine atom and two methoxy groups on the aromatic ring. These substitutions are critical to its utility in medicinal chemistry, influencing the electronic and steric properties of molecules synthesized from it.[1] It typically appears as a light yellow to yellow solid or powder.[2][3]

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 37686-68-3 | |

| Molecular Formula | C₉H₉FO₃ | [1][2] |

| Molecular Weight | 184.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid/powder | [2][3] |

| Melting Point | 54.5-55.5 °C | [2] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

Synthesis and Purification

A notable synthesis of this compound was developed to avoid the use of potentially hazardous chloromethylation reactions that were previously employed.[4] The synthetic pathway involves the formylation of 3-fluoroveratrole.

Experimental Protocol: Synthesis from 3-Fluoroveratrole

The following protocol is based on the synthetic route developed by Ladd, Gaitanopoulos, and Weinstock, which circumvents traditional chloromethylation.[4]

Materials:

-

3-Fluoroveratrole (1)

-

n-Butyllithium (n-BuLi)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

-

A solution of 3-fluoroveratrole (1) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution under a nitrogen atmosphere. The addition rate is controlled to maintain the low temperature. This step results in the lithiation of the aromatic ring.

-

After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period to ensure complete lithiation.

-

N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture. This introduces the formyl group.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid (HCl).

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound (3).

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, characterized by the presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold, imparts unique electronic properties that are of significant interest in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the methoxy groups can influence solubility and receptor interactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for this compound. While experimental spectroscopic data for this specific isomer is not widely available in the public domain, this guide presents predicted spectral characteristics based on closely related compounds and general principles of spectroscopy.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol .[1] The core of the molecule is a benzene ring substituted with an aldehyde group (-CHO), a fluorine atom (-F), and two methoxy groups (-OCH₃). The substituents are positioned at the 2, 3, and 4 positions of the benzene ring, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Melting Point | 54.5-55.5 °C | Vendor Data |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | Vendor Data |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | Vendor Data |

| Appearance | Light yellow to yellow solid | Vendor Data |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the protons of the two methoxy groups. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons will likely appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the electronic effects of the fluorine, methoxy, and aldehyde groups. The two methoxy groups should each give rise to a singlet, likely in the range of δ 3.8-4.2 ppm.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to the electronegative fluorine and oxygen atoms showing characteristic shifts and C-F coupling. The carbons of the two methoxy groups will be observed in the upfield region (δ 55-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations should appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methoxy groups will be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy groups will likely produce strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. The C-F stretch is anticipated to be in the fingerprint region, typically around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 184). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). Fragmentation of the methoxy groups could lead to the loss of a methyl radical ([M-15]⁺) or formaldehyde ([M-30]⁺).

Synthesis and Experimental Protocols

This compound can be synthesized through a multi-step process starting from commercially available precursors. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar substituted benzaldehydes.

Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol for Synthesis

Step 1: Protection of the Phenolic Hydroxyl Group If starting from a phenolic precursor, the hydroxyl group is first protected to prevent unwanted side reactions. A common protecting group is the methyl ether, which is already present at the 4-position in 3-fluoro-4-methoxyphenol.

Step 2: Ortho-Lithiation and Formylation Directed ortho-metalation is a powerful strategy for introducing substituents at a specific position. The starting material (e.g., 1-fluoro-2,3-dimethoxybenzene) is treated with a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This selectively removes the proton at the position ortho to the fluorine, which is the most acidic proton. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Step 3: Work-up and Purification The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Note: This is a generalized protocol and the specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.

Applications in Drug Discovery

Substituted benzaldehydes, such as this compound, are versatile building blocks in the synthesis of a wide range of biologically active molecules. The presence and positioning of the fluoro and dimethoxy substituents can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Role as a Pharmaceutical Intermediate

This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system (CNS), such as antidepressants.[1] The aldehyde functionality provides a reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings, which are common scaffolds in many drug molecules.

Caption: Synthetic utility of this compound in generating diverse scaffolds.

Importance of Fluorine in Medicinal Chemistry

The incorporation of a fluorine atom into a drug candidate can have several beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can affect the ionization state of the molecule and its binding to target proteins.

-

Conformational Effects: Fluorine can influence the conformation of a molecule, which can pre-organize it for optimal binding to its biological target.

Conclusion

This compound is a synthetically useful building block with significant potential in the field of drug discovery. Its unique substitution pattern offers medicinal chemists a valuable tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental characterization data is currently limited in the public domain, the predicted spectroscopic properties and generalized synthetic protocols provided in this guide offer a solid foundation for researchers working with this and related compounds. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity Profile of 2-Fluoro-3,4-dimethoxybenzaldehyde

Introduction

This compound is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, an electron-withdrawing fluorine atom, and two electron-donating methoxy groups—creates a nuanced reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a detailed exploration of its synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug development. The interplay of electronic and steric effects governs its behavior in a wide range of chemical transformations, making it a key intermediate for synthesizing targeted bioactive molecules and fine chemicals.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₃ | [1][2][3] |

| Molecular Weight | 184.16 g/mol | [1][2] |

| CAS Number | 37686-68-3 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 54.5-55.5 °C | [4] |

| Purity | >97% | [1][3] |

| Storage | 2-8°C, stored under inert gas | [1] |

Synthesis of this compound

The preparation of this compound can be achieved through multi-step synthetic sequences. One established method involves the formylation of 3-fluoroveratrole. An alternative synthesis was developed to avoid potentially hazardous reagents like those used in chloromethylation.[5]

References

Spectroscopic and Structural Elucidation of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-3,4-dimethoxybenzaldehyde (CAS No: 37686-68-3). Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document compiles essential analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification and characterization of this important chemical intermediate.

Compound Identification

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol .[1] This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern which can influence biological activity and material properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Specific, experimentally-derived ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are expected to correspond to the aldehyde, ether, and fluoro-aromatic moieties.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | - | - |

Specific, experimentally-derived IR spectral data for this compound were not available in the public domain at the time of this compilation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available | - | - |

Specific, experimentally-derived mass spectral data for this compound were not available in the public domain at the time of this compilation.

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for this compound are not available, the following provides a general methodology for the spectroscopic analysis of aromatic aldehydes.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a substituted benzaldehyde would involve:

-

Sample Preparation: Dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: Using a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum would involve:

-

Sample Preparation: The sample, if solid, can be analyzed as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) would involve:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.

-

MS Analysis: The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound can be visualized as follows:

Conclusion

References

Physical properties of 2-Fluoro-3,4-dimethoxybenzaldehyde (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3,4-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of the key physical properties of this compound, a crucial intermediate in the synthesis of various pharmaceuticals. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis, offering a detailed look at the compound's melting and boiling points, alongside the methodologies for their determination.

Compound Overview

This compound is an aromatic aldehyde that serves as a significant building block in organic chemistry. Its structural features, including the aldehyde functional group, a fluorine atom, and two methoxy groups, make it a versatile reagent in the preparation of more complex, biologically active molecules. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system and antidepressant drugs[1]. The presence of the fluorine and methoxy substituents influences the electronic and steric properties of the molecule, which can enhance the potency and metabolic stability of the final drug products[1].

Physical Properties

The primary physical characteristics of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 54.5-55.5 °C | [2] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |

Experimental Protocols

Precise determination of physical properties such as melting and boiling points is critical for the characterization and quality control of chemical compounds. While specific experimental reports for this compound are not detailed in the provided search results, standard laboratory procedures are applicable.

Melting Point Determination

The reported melting point of 54.5-55.5 °C was determined using a solvent system of ethanol and water[2]. A common method for determining the melting point of a solid organic compound is the capillary tube method using a melting point apparatus.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of 268.2 ± 35.0 °C for this compound is a predicted value[2]. Experimental determination for high-boiling liquids can be performed using distillation or micro-boiling point methods.

Methodology (Distillation):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

-

Heating: The compound is placed in the distillation flask and heated.

-

Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a constant temperature reading as the liquid condenses. This temperature is the boiling point at the given atmospheric pressure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.

References

2-Fluoro-3,4-dimethoxybenzaldehyde: A Comprehensive Technical Guide for Researchers

An In-depth Guide to the Synthesis, Properties, and Applications of a Key Building Block in Organic Synthesis

Introduction: 2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts distinct electronic and steric properties that are highly advantageous in the design and development of novel pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in key organic reactions, and a summary of its role in the synthesis of bioactive compounds, particularly as a precursor for central nervous system agents and antidepressants.[1]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to yellow crystalline substance.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37686-68-3 | [3][4] |

| Molecular Formula | C₉H₉FO₃ | [5] |

| Molecular Weight | 184.16 g/mol | [5] |

| Melting Point | 54.5-55.5 °C | [2] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | |

| Appearance | Light yellow to yellow solid | [2] |

| Storage | 2-8°C, under inert gas | [5] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons. The fluorine atom will cause splitting of adjacent proton signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with carbon-fluorine coupling), and the methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and methoxy groups, and C-O stretching vibrations.

Applications in Organic Synthesis

This compound is a valuable precursor in a variety of organic reactions, primarily due to the reactivity of its aldehyde functional group and the influence of its substituents on the aromatic ring. The aldehyde group facilitates carbon-carbon bond formation, while the fluorine and methoxy groups modulate the electronic and steric properties of the molecule, which can enhance the potency and metabolic stability of the resulting drug candidates.[1] Key synthetic applications include the Wittig reaction, Knoevenagel condensation, and the Pictet-Spengler reaction for the synthesis of isoquinoline derivatives.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, a core structure in many biologically active alkaloids and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-donating methoxy groups on the aromatic ring of this compound facilitate this electrophilic aromatic substitution.

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

Schiff Base Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, methanol), add the desired β-arylethylamine (1.0-1.2 eq). The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the Schiff base intermediate.

-

Cyclization: The reaction mixture is then treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid). The reaction is heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating a carbon-carbon double bond with high stereocontrol.

Caption: General scheme of the Wittig reaction.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Ylide Generation (if not commercially available): A phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, often indicated by a color change.

-

Reaction with Aldehyde: A solution of this compound (1.0 eq) in a dry, aprotic solvent is added dropwise to the ylide solution at the same low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically from a few hours to overnight, while monitoring the reaction by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired alkene. The by-product, triphenylphosphine oxide, can often be removed by crystallization.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base.

Caption: General pathway of the Knoevenagel condensation.

Experimental Protocol: General Procedure for the Knoevenagel Condensation

-

Reaction Setup: In a reaction flask, this compound (1.0 eq), an active methylene compound (e.g., malononitrile, diethyl malonate; 1.0-1.2 eq), and a catalytic amount of a weak base (e.g., piperidine, pyridine, or an ammonium salt like ammonium acetate) are dissolved in a suitable solvent (e.g., ethanol, toluene).

-

Reaction Conditions: The reaction mixture is heated to reflux, and water is often removed azeotropically using a Dean-Stark apparatus if necessary. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography on silica gel to afford the α,β-unsaturated product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde group and activating/directing methoxy and fluoro substituents makes it an ideal starting material for the construction of complex and biologically active molecules. The experimental protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel therapeutic agents and other advanced materials. The strategic use of this building block in well-established reactions like the Pictet-Spengler, Wittig, and Knoevenagel reactions opens up a wide range of possibilities for the synthesis of diverse chemical libraries for drug discovery and development.

References

The Pivotal Role of 2-Fluoro-3,4-dimethoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile aromatic aldehyde that is emerging as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features—a reactive aldehyde group, a strategically positioned fluorine atom, and two methoxy groups—provide medicinal chemists with a powerful scaffold for designing molecules with enhanced pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates. At the same time, the dimethoxy substitution pattern is a common motif in a variety of biologically active natural products and synthetic compounds. This technical guide delves into the potential applications of this compound in medicinal chemistry, presenting key quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to highlight its therapeutic potential.

Core Applications in Drug Discovery

While direct literature on the extensive applications of this compound is still developing, its structural motifs are present in compounds with significant promise in several therapeutic areas, most notably in oncology and neuroscience. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, including the formation of Schiff bases and chalcones, leading to a diverse array of bioactive molecules.

Anticancer Activity: A Focus on Schiff Base Derivatives

A significant area of research has been the development of Schiff bases derived from substituted benzaldehydes as potent anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific data on Schiff bases from this compound is limited, studies on structurally similar compounds, such as those derived from pyranoquinolinone and a fluorinated benzaldehyde, provide compelling evidence of their potential.

Quantitative Data Summary: In Vitro Cytotoxicity of a Pyranoquinolinone-Derived Schiff Base

The following table summarizes the in vitro cytotoxic activity of a representative Schiff base synthesized from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione and a fluorobenzaldehyde derivative against three human cancer cell lines. This data serves as a strong indicator of the potential anticancer efficacy of Schiff bases derived from this compound.

| Compound ID | Cancer Cell Line | IC50 (µg/mL)[1] |

| 4a | MCF-7 (Breast Cancer) | 10.25 |

| HepG2 (Liver Cancer) | 12.81 | |

| HCT-116 (Colon Carcinoma) | 15.63 |

Note: Compound 4a is a Schiff base synthesized from a fluorobenzaldehyde analog. This data is presented to illustrate the potential activity of similar compounds derived from this compound.

Experimental Protocols

This protocol describes a general method for the condensation reaction to form Schiff bases from an amine and an aldehyde, which can be adapted for this compound.

Materials:

-

3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (or other primary amine)

-

This compound

-

Tetrahydrofuran (THF)

-

Glacial acetic acid (catalyst)

Procedure:

-

A mixture of equimolar amounts of the primary amine (e.g., 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione) and this compound is dissolved in tetrahydrofuran.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 8-10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.[1]

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Synthesized Schiff base compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized Schiff base compounds dissolved in DMSO (final DMSO concentration < 0.1%).

-

After 48 hours of incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathway

Schiff bases derived from quinoline and its analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible mechanism of action for a Schiff base derived from this compound, leading to programmed cell death.

Caption: Proposed apoptotic pathway induced by a Schiff base derivative.

Potential in Central Nervous System (CNS) Drug Discovery

This compound is also a promising starting material for the synthesis of CNS-active agents.[2] The fluorine and methoxy substituents can enhance blood-brain barrier permeability and modulate interactions with CNS targets. While specific drugs derived from this exact aldehyde are not yet prominent, its structural elements are found in compounds with applications as central nervous system agents and antidepressants.[2]

Experimental Workflow: Synthesis of a Hypothetical CNS-Active Amine

The following workflow illustrates a potential synthetic route to a CNS-active amine, drawing analogy from the synthesis of known drugs like Safinamide, which utilize a fluorinated benzaldehyde precursor. This reductive amination process is a common strategy in medicinal chemistry.

Caption: A potential workflow for the synthesis of a CNS-active amine.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Although direct and extensive research on its applications is still emerging, the demonstrated biological activities of structurally related compounds highlight its significant potential. Derivatives, particularly Schiff bases, have shown promise as anticancer agents. Furthermore, the strategic incorporation of the fluoro and dimethoxy-substituted benzaldehyde core makes it an attractive starting point for the development of novel CNS-active molecules. The experimental protocols and pathway diagrams provided in this guide, based on analogous compounds, offer a foundational resource for researchers aiming to leverage this promising chemical entity in their drug discovery and development efforts. Further exploration of derivatives based on this scaffold is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3,4-dimethoxybenzaldehyde, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical synthesis, including both traditional and modern methodologies. A thorough compilation of its physicochemical and spectroscopic properties is presented in a structured format. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its significant role as a building block in the development of central nervous system (CNS) agents and antidepressant drugs.

Introduction

This compound, with the CAS Number 37686-68-3, is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on the benzaldehyde scaffold, imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. This guide aims to be a comprehensive resource for researchers, providing detailed information on its synthesis, properties, and applications.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the tables below. It is important to note that while some physical properties are readily available from commercial suppliers, detailed spectroscopic data is not widely published. The information provided is a consolidation of available data and predicted values based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.17 g/mol | [2] |

| CAS Number | 37686-68-3 | |

| Appearance | Not specified | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Table 2: Spectroscopic Data (Predicted)

| Spectrum Type | Predicted Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to aldehyde proton (singlet, ~9.8-10.0 ppm), two aromatic protons (doublets), and two methoxy groups (singlets, ~3.9-4.1 ppm). |

| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and methoxy carbons (~56-62 ppm). |

| IR (Infrared) | Characteristic peaks for C=O stretching of the aldehyde (~1690-1710 cm⁻¹), C-O stretching of the methoxy groups (~1020-1250 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹). |

| MS (Mass Spec) | Molecular ion peak (M+) at m/z 184, with fragmentation patterns corresponding to the loss of H, CHO, and CH₃ radicals. |

Experimental Protocols

The synthesis of this compound has evolved to improve safety and efficiency. The following protocols describe the conceptual basis for both the historical and the improved synthetic routes.

Historical Synthetic Approach (Pre-1985): Via Chloromethylation (Conceptual)

The earlier synthetic strategies for introducing a formyl group onto the 3-fluoroveratrole precursor involved a chloromethylation reaction. This method, while effective, utilizes hazardous reagents.

Workflow Diagram: Historical Synthesis (Conceptual)

Caption: Conceptual workflow of the historical synthesis involving a hazardous chloromethylation step.

Improved Synthesis by Ladd, Gaitanopoulos, and Weinstock (1985)

The method developed by Ladd and his team avoids the use of chloromethylation, thus providing a safer and more scalable process. The specifics of this synthesis would be detailed in the full publication.

Workflow Diagram: Improved Synthesis (Conceptual)

Caption: Conceptual workflow of the improved, safer synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] The unique arrangement of its functional groups allows for the construction of complex heterocyclic scaffolds that are common in CNS-active drugs and antidepressants.

Role in the Synthesis of CNS Agents

While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, its structural motifs are present in compounds designed to interact with CNS targets. The strategic placement of the fluorine atom can enhance blood-brain barrier penetration and improve the metabolic profile of a potential drug, which are critical parameters for CNS agents.

Illustrative Signaling Pathway: Dopamine Receptor Modulation (Hypothetical)

Many CNS agents exert their effects by modulating neurotransmitter signaling pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an antagonist at a G-protein coupled dopamine receptor. It is crucial to note that this is a generalized and illustrative pathway, as the specific biological targets of compounds derived from this compound are not publicly documented.

Caption: Hypothetical signaling pathway of a dopamine receptor and its inhibition by a derivative of this compound.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of drug discovery. From its earlier, more hazardous synthetic routes to the development of safer, more efficient methods, its history reflects the progress in the field. Its utility as a precursor for CNS agents underscores the importance of fluorinated building blocks in modern medicinal chemistry. While a complete public record of its spectroscopic and biological activity data remains to be fully compiled, this guide provides a solid foundation for researchers working with this versatile intermediate. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Theoretical Analysis of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on the Synthesis, Spectroscopic, and Quantum Chemical Profile of a Key Benzaldehyde Derivative.

Abstract

This technical guide provides a detailed theoretical investigation of 2-Fluoro-3,4-dimethoxybenzaldehyde, a significant intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthesis, and a comprehensive analysis of its molecular structure, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics. By employing Density Functional Theory (DFT) calculations, which are widely used for such analyses, we present a theoretical characterization of the title compound.[1][2][3][4][5] This whitepaper serves as a crucial resource for researchers, scientists, and professionals in drug development by providing foundational data and theoretical insights into the properties of this compound.

Introduction

This compound, with the molecular formula C₉H₉FO₃, is a substituted benzaldehyde derivative.[6] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile applications. The presence of a fluorine atom and methoxy groups can significantly influence the molecule's electronic distribution, reactivity, and biological activity. Understanding the theoretical underpinnings of its structure and properties is crucial for its application in rational drug design and the development of novel materials. This guide details the theoretical studies on its molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and other quantum chemical parameters.

Synthesis and Experimental Protocols

Synthesis

A reported synthesis of this compound starts from 3-fluoroveratrole.[7] The process involves the introduction of a formyl group into the aromatic ring, a reaction that can be achieved through various formylation methods. One common approach is the Vilsmeier-Haack reaction.

Experimental Protocols

General Protocol for Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of benzaldehyde derivatives are typically recorded in the solid phase. FT-IR spectra are often obtained using the KBr pellet technique, while FT-Raman spectra are recorded using a Nd:YAG laser for excitation.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is usually examined in the 200–500 nm range using solvents of varying polarity to understand the electronic transitions.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure, with chemical shifts providing information about the electronic environment of the nuclei.[3]

The following diagram illustrates a general workflow for the theoretical and experimental analysis of this compound.

References

- 1. ripublication.com [ripublication.com]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Electron-Donating/Withdrawing Effects in 2-Fluoro-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. It serves as a versatile building block for the synthesis of various pharmaceutical compounds, including agents targeting the central nervous system and antidepressants.[1] The chemical reactivity and spectroscopic properties of this molecule are governed by the complex interplay of its substituents: a strongly electron-withdrawing fluorine atom, two electron-donating methoxy groups, and an electron-withdrawing aldehyde group. This guide provides a detailed technical analysis of these electronic effects, alongside predicted spectroscopic data and standardized experimental protocols for its characterization.

Core Analysis: Electron-Donating vs. Electron-Withdrawing Effects

The electronic character of the benzene ring in this compound is a product of competing resonance and inductive effects from its substituents.

-

Electron-Donating Groups: The methoxy (-OCH₃) groups at the C3 and C4 positions are powerful electron-donating groups, primarily through a resonance effect (+M). The lone pairs on the oxygen atoms can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to themselves.

-

Electron-Withdrawing Groups:

-

The fluorine (-F) atom at the C2 position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).

-

The aldehyde (-CHO) group at the C1 position is also electron-withdrawing through both an inductive effect (-I) and a resonance effect (-M), which delocalizes electron density out of the ring and onto the carbonyl oxygen.

-

This intricate balance of electronic influences dictates the molecule's reactivity. The electron-donating methoxy groups tend to activate the ring towards electrophilic aromatic substitution, while the fluorine and aldehyde groups have a deactivating effect. The regioselectivity of such reactions will be determined by the net outcome of these competing influences.

Predicted Spectroscopic Data and Analysis

While experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key structural information. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic region will likely display two distinct proton signals, with chemical shifts and coupling patterns influenced by the surrounding substituents. The two methoxy groups are expected to appear as two sharp singlets, likely in the δ 3.8-4.1 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (δ 185-195 ppm). The aromatic carbons will resonate between δ 110-165 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The carbons attached to the electron-donating methoxy groups will be shielded relative to the other aromatic carbons. The two methoxy carbons themselves will appear in the upfield region of the spectrum (δ 55-65 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2] A single resonance is anticipated for the fluorine atom in this compound. Its chemical shift will be indicative of the electronic environment on the aromatic ring, influenced by both the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups. A very strong and sharp absorption peak for the C=O stretch of the conjugated aldehyde is expected around 1680-1700 cm⁻¹. Weaker bands corresponding to the aldehyde C-H stretch may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the methoxy groups will be slightly below 3000 cm⁻¹. Strong C-O stretching bands from the methoxy groups are expected in the 1200-1300 cm⁻¹ region. A strong band for the C-F stretch is also anticipated, typically in the 1000-1100 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound (molar mass 184.17 g/mol [3]) will show a molecular ion peak ([M]⁺) at m/z 184. A common fragmentation pathway for benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion, which would result in a peak at m/z 183 ([M-H]⁺). Another characteristic fragmentation is the loss of the formyl radical (CHO), leading to a fragment at m/z 155 ([M-CHO]⁺).

Data Presentation: Summary of Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | s |

| Aromatic-H | 6.8 - 7.8 | m |

| 3-Methoxy-H | 3.8 - 4.1 | s |

| 4-Methoxy-H | 3.8 - 4.1 | s |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 195 |

| Aromatic C-F | 150 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CHO | 125 - 140 |

| Methoxy-C | 55 - 65 |

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | <3000 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Methoxy) | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

|---|---|

| 184 | [M]⁺ |

| 183 | [M-H]⁺ |

| 155 | [M-CHO]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of 1-fluoro-2,3-dimethoxybenzene. The Vilsmeier-Haack reaction is a standard method for this transformation.

-

Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Reaction: Add 1-fluoro-2,3-dimethoxybenzene to the Vilsmeier reagent and heat the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., NaOH or Na₂CO₃) to hydrolyze the intermediate iminium salt to the aldehyde.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, using a suitable reference standard if necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method requiring no sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal quality.

Mass Spectrometry (MS)

-

Sample Introduction: The purified sample can be introduced into the mass spectrometer via a direct insertion probe, or for volatile compounds, through a gas chromatograph (GC-MS). Liquid chromatography (LC-MS) is also a viable option.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides detailed fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for obtaining accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments.

Mandatory Visualizations

Caption: Overview of electron-donating and -withdrawing effects.

Caption: Workflow for synthesis and spectroscopic characterization.

References

Stability and Storage of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3,4-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Understanding the chemical stability of this reagent is paramount for ensuring the integrity of experimental outcomes, the quality of synthesized products, and the safety of laboratory personnel. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.

Chemical Profile and Intrinsic Stability

This compound is an aromatic aldehyde with the molecular formula C₉H₉FO₃. The presence of the aldehyde functional group makes the molecule susceptible to oxidation, while the electron-donating methoxy groups and the electron-withdrawing fluorine atom on the benzene ring influence its reactivity and stability. Under recommended storage conditions, the compound is generally stable. However, exposure to adverse conditions such as elevated temperatures, light, humidity, and oxidizing agents can lead to degradation.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Store in a light-resistant container | Protects the compound from light-induced degradation. |

| Moisture | Keep container tightly sealed | Prevents hydrolysis and other moisture-mediated degradation. |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). | Standard safe laboratory practice for handling chemical reagents. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 2-Fluoro-3,4-dimethoxybenzoic acid. Other potential degradation reactions under forced conditions could include demethoxylation or polymerization.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation pathways.

General Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study.

Detailed Methodologies

The following are example protocols for forced degradation studies. The concentrations and conditions may need to be optimized for this compound.

4.2.1. Hydrolytic Degradation

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw aliquots at specified time intervals (e.g., 0, 1, 3, 7 days) and analyze by HPLC.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw and analyze aliquots as described for acidic conditions.

-

Neutral Conditions: Dissolve the compound in purified water. Incubate at 60°C for up to 7 days. Withdraw and analyze aliquots as described above.

4.2.2. Oxidative Degradation

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Stir the solution at room temperature for up to 7 days, protected from light.

-

Withdraw aliquots at specified time intervals and analyze by HPLC.

4.2.3. Thermal Degradation

-

Place a solid sample of the compound in a temperature-controlled oven at a temperature above the recommended storage temperature (e.g., 40°C, 60°C, and 80°C).

-

Withdraw samples at specified time intervals and prepare solutions for HPLC analysis.

4.2.4. Photolytic Degradation

-

Expose a solution of the compound (in a photostable container, e.g., quartz) to a light source with a defined output (e.g., ICH option 1 or 2).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw aliquots from both samples at specified time intervals and analyze by HPLC.

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

For the identification and characterization of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Data Presentation and Interpretation

Quantitative data from stability studies should be tabulated to facilitate comparison and analysis. The percentage of the parent compound remaining and the percentage of each degradation product formed should be recorded at each time point under each stress condition.

Example Data Table for Thermal Degradation at 60°C

| Time (days) | % this compound Remaining | % 2-Fluoro-3,4-dimethoxybenzoic acid | % Other Degradants |

| 0 | 100.0 | 0.0 | 0.0 |

| 1 | 99.5 | 0.4 | 0.1 |

| 3 | 98.2 | 1.5 | 0.3 |

| 7 | 96.0 | 3.5 | 0.5 |

Conclusion

While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation, primarily through oxidation. For critical applications in research and drug development, it is essential to adhere to proper storage and handling guidelines. A comprehensive stability testing program, including forced degradation studies, is recommended to fully understand the degradation profile of this important synthetic intermediate. The methodologies and frameworks presented in this guide provide a solid foundation for such an investigation.

Methodological & Application

Synthesis of Heterocycles Utilizing 2-Fluoro-3,4-dimethoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2-Fluoro-3,4-dimethoxybenzaldehyde as a key starting material. The following sections outline synthetic pathways, experimental procedures, and quantitative data for the preparation of quinolines, dihydropyrimidinones, and quinoxalines.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and effective method for the synthesis of quinolines. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. In this protocol, this compound can be utilized to synthesize substituted 6-fluoro-7,8-dimethoxyquinolines, which are scaffolds of interest in medicinal chemistry.

General Reaction Scheme

The overall reaction for the synthesis of a substituted 6-fluoro-7,8-dimethoxyquinoline via a modified Friedländer synthesis is depicted below. This involves an in situ reduction of a nitro group to an amine, followed by cyclization.

Application Notes: 2-Fluoro-3,4-dimethoxybenzaldehyde in the Synthesis of Bioactive Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile substituted aromatic aldehyde that serves as a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts desirable physicochemical properties to the target molecules. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved pharmacokinetic profiles.[1] The dimethoxy substitution pattern is a common feature in many naturally occurring and synthetic bioactive compounds, particularly within the isoquinoline alkaloid family. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative isoquinoline-based API, highlighting its potential in drug discovery and development.

Core Application: Synthesis of Substituted Isoquinoline Scaffolds

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular effects. This compound is an ideal precursor for the synthesis of isoquinolines, particularly through well-established methods like the Bischler-Napieralski and Pictet-Spengler reactions. These reactions enable the construction of the core isoquinoline ring system, which can be further modified to generate diverse libraries of bioactive molecules.